molecular formula C21H18O6 B2652356 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 844452-42-2

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2652356
CAS No.: 844452-42-2
M. Wt: 366.369
InChI Key: CHCINKQTJSZHTC-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound with a unique structure that combines a chromenone core with a cyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methoxyphenol with a suitable chromenone derivative, followed by cyclopropanation of the resulting intermediate. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methoxyphenoxy)-2-propanol: This compound shares structural similarities with 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate and is used in similar applications, particularly in medicinal chemistry.

    Guaifenesin: Known for its expectorant properties, guaifenesin has a related structure and is used in the treatment of respiratory conditions.

Uniqueness

This compound is unique due to its combination of a chromenone core and a cyclopropane carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-12-20(27-17-6-4-3-5-16(17)24-2)19(22)15-10-9-14(11-18(15)25-12)26-21(23)13-7-8-13/h3-6,9-11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCINKQTJSZHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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